molecular formula C14H17NO6S B2886295 Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate CAS No. 74695-17-3

Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate

Cat. No.: B2886295
CAS No.: 74695-17-3
M. Wt: 327.35
InChI Key: GMYNCQIGQDXWMM-UHFFFAOYSA-N
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Description

Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate is a complex organic compound with the molecular formula C14H17NO6S. This compound is characterized by its unique structure, which includes a thienyl group, a methoxycarbonyl group, and a malonate moiety. It is primarily used in scientific research and various industrial applications due to its chemical properties and reactivity.

Preparation Methods

The synthesis of Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate typically involves multiple steps, starting with the preparation of the thienyl core. One common synthetic route includes the following steps:

  • Thiophene Derivative Formation: : The starting material, thiophene, undergoes a series of reactions to introduce the methoxycarbonyl group at the 2-position.

  • Amination: : The resulting compound is then subjected to amination to introduce the amino group at the 3-position.

  • Malonate Ester Formation: : Finally, the malonate ester group is introduced through esterification reactions.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the thienyl ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: : Investigated for its potential therapeutic properties in drug development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate is unique due to its specific structural features. Similar compounds include other thienyl derivatives and malonate esters, but the presence of the methoxycarbonyl group and the specific amino functionality sets it apart.

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Properties

IUPAC Name

diethyl 2-[[(2-methoxycarbonylthiophen-3-yl)amino]methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S/c1-4-20-12(16)9(13(17)21-5-2)8-15-10-6-7-22-11(10)14(18)19-3/h6-8,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYNCQIGQDXWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(SC=C1)C(=O)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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